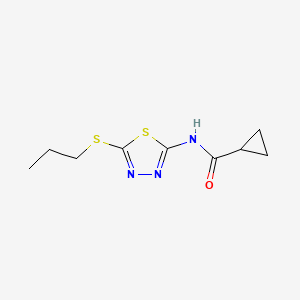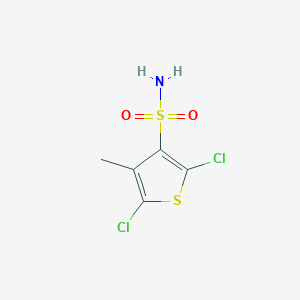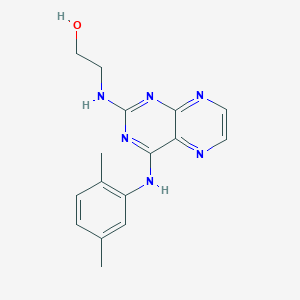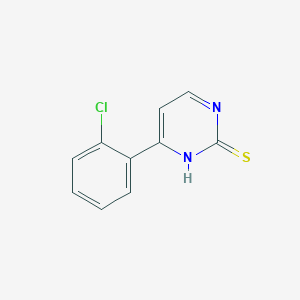![molecular formula C22H15BrN4O3S B2902054 1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(p-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1251710-48-1](/img/no-structure.png)
1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(p-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(p-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H15BrN4O3S and its molecular weight is 495.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is the thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione derivative, which is synthesized via a multi-step reaction sequence. The second intermediate is the 3-(p-tolyl) derivative of the thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, which is synthesized separately. The two intermediates are then coupled via a condensation reaction to form the final product.", "Starting Materials": [ "4-bromobenzaldehyde", "hydrazine hydrate", "ethyl acetoacetate", "thiourea", "p-toluidine", "acetic anhydride", "sulfuric acid", "sodium hydroxide", "2-chloro-4,6-dimethoxy-1,3,5-triazine", "N,N-dimethylformamide", "triethylamine", "4-bromophenylboronic acid", "p-tolylboronic acid" ], "Reaction": [ "Synthesis of thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione derivative:", "- Condensation of 4-bromobenzaldehyde with hydrazine hydrate to form 4-bromo-1,2,4-triazole-3-thiol", "- Reaction of 4-bromo-1,2,4-triazole-3-thiol with ethyl acetoacetate to form 4-bromo-1,2,4-triazole-3-thione derivative", "- Reaction of 4-bromo-1,2,4-triazole-3-thione derivative with thiourea to form thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione derivative", "Synthesis of 3-(p-tolyl) derivative of thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione:", "- Reaction of thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione derivative with p-toluidine in acetic anhydride to form 3-(p-tolyl) derivative", "Coupling of the two intermediates:", "- Reaction of 3-(p-tolyl) derivative with 2-chloro-4,6-dimethoxy-1,3,5-triazine in the presence of N,N-dimethylformamide and triethylamine to form the activated ester intermediate", "- Reaction of the activated ester intermediate with thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione derivative in the presence of sodium hydroxide to form the final product" ] } | |
CAS-Nummer |
1251710-48-1 |
Molekularformel |
C22H15BrN4O3S |
Molekulargewicht |
495.35 |
IUPAC-Name |
1-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H15BrN4O3S/c1-13-2-8-16(9-3-13)27-21(28)19-17(10-11-31-19)26(22(27)29)12-18-24-20(25-30-18)14-4-6-15(23)7-5-14/h2-11H,12H2,1H3 |
InChI-Schlüssel |
BAEHBFMFIXSGPV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)Br |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



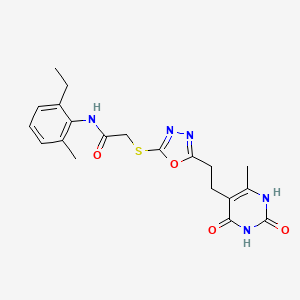
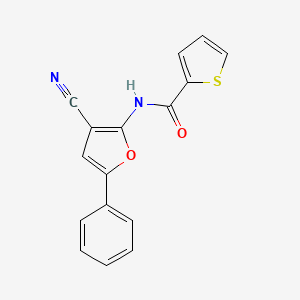
![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(tert-butyl)thiazol-2-yl)acetamide](/img/structure/B2901977.png)
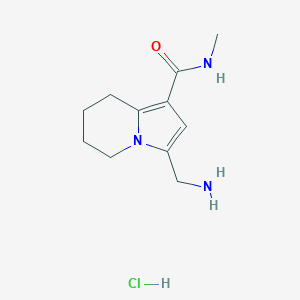

![7-tert-butyl-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4(3H)-thione](/img/structure/B2901980.png)
![N-Methyl-N-[2-oxo-2-[[(1R,2R)-2-(trifluoromethyl)cyclopropyl]amino]ethyl]prop-2-enamide](/img/structure/B2901981.png)

![N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,6-difluorobenzamide hydrochloride](/img/structure/B2901985.png)
![2-[(2-Methoxyethyl)amino]-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid](/img/structure/B2901986.png)
